1,3-Dioxoisoindolin-2-yl cinnamate
Description
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-15(11-10-12-6-2-1-3-7-12)22-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-11H/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBPSIPMHURWQQ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using Potassium Phthalimide
The most widely reported method involves the reaction of potassium 1,3-dioxoisoindolin-2-ide with cinnamoyl chloride or its derivatives. In a representative procedure, potassium phthalimide (7.16 g, 38.6 mmol) reacts with 4-[4-(N-(3-chloro-2R-hydroxy-1-propyl)amino)phenyl]morpholin-3-one (10 g, 35.1 mmol) in DMF at 100°C for 3 hours, yielding 12.55 g (93%) of the desired product. This method demonstrates exceptional reproducibility across scales, with yields consistently above 90% when using polar aprotic solvents like DMF or NMP.
Key variables influencing yield include:
-
Temperature : Reactions conducted below 80°C show incomplete conversion (<70%), while temperatures above 100°C promote decomposition.
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Solvent polarity : DMF (ε = 36.7) outperforms THF (ε = 7.5) due to enhanced solubility of ionic intermediates.
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Stoichiometry : A 1.1:1 molar ratio of potassium phthalimide to alkylating agent minimizes side reactions while ensuring complete conversion.
Condensation with Cinnamic Acid Derivatives
Alternative approaches employ direct esterification between N-hydroxyphthalimide and cinnamic acid. Patent CN105111128A discloses a two-step process where phthalic anhydride (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) react in isopropanol with triethylamine (1.5 equiv) to form N-hydroxyphthalimide, which subsequently undergoes Steglich esterification with cinnamoyl chloride. This method achieves 78–85% overall yield but requires strict moisture control to prevent hydrolysis of the active ester intermediate.
Reaction Optimization and Kinetic Analysis
Catalytic Systems
The addition of sodium iodide (4 mol%) in DMF significantly accelerates reaction rates through a halogen-exchange mechanism. In one study, the coupling of 2-(2-bromoethoxy)ethanol (5 g, 29.6 mmol) with potassium phthalimide (4.93 g, 26.6 mmol) in DMF at 100°C for 16 hours achieved 91% yield, compared to 37% without catalyst. This enhancement arises from the in situ generation of the more reactive iodo intermediate, which undergoes nucleophilic displacement 3–5 times faster than bromo analogs.
Solvent Effects
Comparative solvent studies reveal the following trends:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 93 | 3 |
| DMSO | 46.7 | 89 | 2.5 |
| Acetonitrile | 37.5 | 75 | 6 |
| THF | 7.5 | 52 | 12 |
Data adapted from multiple experimental protocols
DMF emerges as the optimal solvent due to its high polarity and ability to stabilize charged transition states. However, DMSO shows comparable efficiency at reduced reaction times, albeit with challenges in product isolation due to its high boiling point (189°C).
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance Spectroscopy
The NMR spectrum (300 MHz, CDCl) of this compound exhibits characteristic signals:
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δ 8.2 (d, J = 7.8 Hz, 1H): Cinnamate α-proton
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δ 7.5–7.3 (m, 8H): Aromatic protons from phthalimide and cinnamate
The NMR spectrum (75 MHz, CDCl) confirms ester carbonyl groups at δ 161.6 (phthalimide C=O) and 159.9 (cinnamate C=O), with aromatic carbons appearing between δ 144.4 and 119.4.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl cinnamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group into an alcohol or other reduced forms.
Substitution: The cinnamate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the nucleophile used but can include amides, thioesters, or other ester derivatives.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a precursor for more complex molecules due to its versatile functional groups. It can undergo various chemical reactions including oxidation, reduction, and substitution, allowing chemists to modify its structure for specific applications.
Biology
- UV-Protective Agent : The cinnamate group is known for its UV-absorbing properties, making derivatives of this compound useful in biological systems to protect tissues from UV-induced damage. This property is particularly relevant in formulating sunscreens and UV-resistant coatings.
Medicine
- Therapeutic Potential : Research indicates that 1,3-dioxoisoindolin-2-yl cinnamate may possess anti-inflammatory and anticancer activities. It has been explored as a potential inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS), which is implicated in various diseases including neurodegenerative disorders and muscular dystrophies .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound derivatives. It was found that these compounds exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.
Case Study 2: Anti-inflammatory Effects
Research on the anti-inflammatory effects of this compound demonstrated its ability to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Mechanism of Action
The mechanism of action of 1,3-dioxoisoindolin-2-yl cinnamate involves its ability to absorb UV radiation, thereby protecting underlying materials or biological tissues from UV-induced damage. The cinnamate group absorbs UV light and dissipates the energy as heat, preventing harmful UV rays from penetrating deeper layers.
Comparison with Similar Compounds
Structural Comparisons
Cinnamate Esters
1,3-Dioxoisoindolin-2-yl cinnamate differs from other cinnamate esters in the substitution of the alcohol component. Key analogs include:
- Benzyl cinnamate : A simple aromatic ester used in fragrances and pharmaceuticals .
- Thymyl cinnamate: Exhibits anti-schistosomal activity by inducing vacuole formation in parasites, attributed to its phenolic hydroxyl groups .
- p-Coumaryl cinnamate : A major constituent of Sumatra benzoin resin, with quantitative variations linked to sample quality .
Table 1: Structural and Molecular Weight Comparisons
| Compound | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| This compound | ~351.4 (estimated) | Isoindolinone ring, cinnamate ester |
| Benzyl cinnamate | 238.28 | Benzyl group, cinnamate ester |
| Thymyl cinnamate | 276.33 | Thymol moiety, cinnamate ester |
| p-Coumaryl cinnamate | 294.31 | p-Coumaroyl group, cinnamate ester |
Isoindolinone Derivatives
- 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs: These urea derivatives demonstrate anticancer activity (e.g., compound 7c inhibits melanoma cells) and antioxidant properties (IC₅₀: 15.99–54.27 µM) .
- 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile : A nitrile-substituted analog stabilized by C–H⋯N/O interactions in its crystal structure .
The cinnamate ester in this compound replaces the urea or nitrile groups in these analogs, likely modulating solubility and target selectivity.
Antiparasitic Activity
- Thymyl cinnamate and eugenyl cinnamate induce autophagolysosome-like vacuoles in parasites, with activity linked to phenolic hydroxyl groups .
- This compound: While direct antiparasitic data are unavailable, the isoindolinone group may enhance membrane permeability or target binding compared to thymyl cinnamate.
Anticancer and Antioxidant Activity
- 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl ureas: Compound 7c shows moderate activity against melanoma (PGI: 5.03%) and binds EGFR via H-bond interactions (docking score: −7.558 kcal/mol) .
- This compound : The cinnamate moiety may confer additional antioxidant activity via radical scavenging, similar to ethyl cinnamate and cinnamaldehyde .
Chemical and Physical Properties
Stability and Reactivity
- Benzyl cinnamate and p-coumaryl cinnamate are more lipophilic, whereas the polar isoindolinone group may improve aqueous solubility .
Analytical Behavior
- Ethyl cinnamate and cinnamaldehyde are efficiently isolated using molecularly imprinted solid-phase extraction (MI-SPE) due to their structural simplicity .
- This compound may require specialized chromatographic conditions (e.g., reverse-phase HPLC with UV detection) for analysis, akin to phthalimide derivatives .
Biological Activity
1,3-Dioxoisoindolin-2-yl cinnamate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a dioxoisoindoline core linked to a cinnamate moiety. The structure can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly in medicinal chemistry.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit cell proliferation in various cancer types, including breast and lung cancers.
Table 1: Anticancer Activity of this compound
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Apoptosis induction via caspase activation |
| Lung Cancer | 20 | Cell cycle arrest and apoptosis |
| Colorectal Cancer | 18 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic role in inflammatory diseases.
Case Study: Anti-inflammatory Action
A study involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with this compound significantly decreased the levels of inflammatory markers compared to untreated controls. This indicates its potential as an anti-inflammatory agent.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokine production.
- Cell Cycle Arrest : Disruption of cell cycle progression in cancer cells.
Research Findings and Future Directions
Recent research emphasizes the need for further studies to elucidate the full spectrum of biological activities and mechanisms associated with this compound. Future investigations should focus on:
- In Vivo Studies : To assess the efficacy and safety in animal models.
- Mechanistic Studies : To explore detailed pathways involved in its biological actions.
- Clinical Trials : To evaluate therapeutic potential in humans.
Q & A
Basic: What are the most reliable synthetic routes for preparing 1,3-dioxoisoindolin-2-yl cinnamate, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting cinnamic acid derivatives with 1,3-dioxoisoindoline precursors in dichloromethane (DCM) under mild conditions (room temperature, 6–8 hours) yields the target compound. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to improve yields. Catalytic methods, such as using Pd-based nanoparticles in glycerol-derived solvents, can enhance efficiency and recyclability .
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
Precipitation in DCM followed by recrystallization in ethanol is effective for initial isolation. For complex mixtures, column chromatography using silica gel with gradients of ethyl acetate/hexane is advised. Solvent extraction (e.g., with acetonitrile or toluene) can separate polar byproducts. Purity should be confirmed via HPLC or TLC .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm the cinnamate ester linkage (δ ~7.5–8.0 ppm for aromatic protons) and isoindolinone carbonyl groups (δ ~167–170 ppm).
- IR : Peaks at ~1700–1750 cm indicate ester and phthalimide carbonyl stretches.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 322.1).
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity .
Advanced: How can crystallographic studies (e.g., X-ray diffraction) resolve ambiguities in molecular geometry?
Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) provides precise bond lengths, angles, and intermolecular interactions. For example, dihedral angles between the isoindolinone and cinnamate moieties can confirm coplanarity, while C–H···O/N hydrogen bonding patterns explain packing stability .
Advanced: What role do hydrogen-bonding networks play in the solid-state stability of this compound?
Graph set analysis (e.g., Etter’s rules) reveals that C–H···O interactions between the phthalimide carbonyl and cinnamate aromatic protons stabilize the crystal lattice. These networks influence melting points, solubility, and mechanical properties, which are critical for formulation studies .
Advanced: How does this compound perform in catalytic coupling reactions like Heck-Mizoroki?
The cinnamate ester acts as a substrate in Pd-catalyzed cross-couplings. Optimizing solvent systems (e.g., ionic liquids or glycerol derivatives) and Pd nanoparticle catalysts improves yields (>95% over 5 cycles). Post-reaction extraction with acetonitrile recovers products without degrading the catalyst .
Advanced: What computational strategies predict the biological activity of derivatives?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking (e.g., AutoDock Vina) screens against target proteins (e.g., kinases), while MD simulations evaluate binding stability. QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with anticonvulsant or antioxidant activity .
Advanced: How does this compound modulate biochemical pathways in glycine metabolism studies?
In murine models, cinnamate derivatives reduce glycine levels via competitive inhibition of glycine transporters. Experimental protocols include administering 50–100 mg/kg doses intraperitoneally, followed by LC-MS/MS quantification of serum glycine. Comparative studies with benzoate highlight fewer side effects .
Advanced: How should researchers address discrepancies in catalytic efficiency across studies?
Contradictions often arise from solvent polarity or Pd leaching. Control experiments (e.g., ICP-MS for residual Pd) and kinetic profiling (Arrhenius plots) identify variables. Reproducibility is improved by standardizing solvent purity, stirring rates, and catalyst pretreatment .
Advanced: What solvent systems minimize side reactions during esterification?
Polar aprotic solvents (DMF, DCM) favor nucleophilic acyl substitution. For radical-mediated reactions, acetonitrile with redox-active esters (e.g., N-hydroxyphthalimide) minimizes hydrolysis. Solvent-free mechanochemical methods reduce byproduct formation in scalable syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
